4-Maleimidobutyric acid

Vue d'ensemble

Description

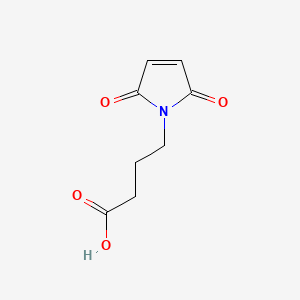

4-Maleimidobutyric acid, also known as gamma-maleimidobutyric acid, is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a derivative of maleimide and is characterized by the presence of a maleimide group attached to a butyric acid chain. This compound is commonly used as a spacer in the construction of drug and other types of bioconjugates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-maleimidobutyric acid typically involves the reaction of maleic anhydride with gamma-aminobutyric acid. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring . The reaction conditions often include the use of a dehydrating agent such as acetic anhydride and a catalyst like pyridine to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by employing continuous flow reactors that allow for precise control of reaction parameters. This method ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Thiol-Maleimide Reaction

The maleimide group in 4-MBA reacts with thiol (-SH) groups via a Michael addition mechanism, forming a stable thiosuccinimide bond (Figure 1 in ). This reaction is highly selective for thiols under physiological conditions (pH 6.5–7.5) and proceeds rapidly without requiring a catalyst in polar solvents like water, DMSO, or DMF.

Key Features:

-

Mechanism: The thiolate ion (formed in polar solvents) attacks the electron-deficient double bond of the maleimide, resulting in a covalent thioether linkage .

-

Selectivity: At pH ≤7.5, the reaction is chemoselective for thiols, with rates ~1,000× faster than amine reactions .

-

Stability: The thiosuccinimide product is stable under physiological conditions but can undergo retro-Michael elimination in acidic environments, leading to potential payload migration in conjugates .

Amide Bond Formation via Carboxylic Acid

The carboxylic acid group in 4-MBA reacts with primary amines to form amide bonds , typically using coupling agents like N-hydroxysuccinimide (NHS) or carbodiimides (e.g., EDC).

Key Features:

-

Derivatives: The NHS ester derivative of 4-MBA (e.g., GMBS) is widely used for amine coupling, as NHS enhances reactivity and stability .

-

Reaction Conditions: Requires neutral to basic pH (e.g., pH 8.0) to deprotonate amines .

-

Applications: Used in protein labeling, vaccine development, and antibody-drug conjugates .

| Parameter | Details |

|---|---|

| Coupling Agent | NHS ester, EDC, HATU |

| pH Range | Optimal: Neutral to basic (pH ~8.0) |

| Stability | Amide bonds are stable under physiological conditions |

Stability Considerations

-

Maleimide Hydrolysis: The maleimide ring is prone to hydrolysis, especially at high pH, leading to inactivation .

-

Payload Migration: Incomplete hydrolysis post-conjugation can cause off-target effects in ADCs .

| Stability Factor | Impact |

|---|---|

| pH | Hydrolysis increases with pH (>7.5) |

| Storage | Avoid aqueous solutions; use dry solvents (DMSO, DMF) |

Applications De Recherche Scientifique

4-Maleimidobutyric acid has a wide range of applications in scientific research:

Chemistry: Used as a bifunctional cross-linking agent in the synthesis of bioconjugates.

Biology: Employed in the modification of peptides and proteins to study their structure and function.

Medicine: Utilized in the development of drug delivery systems and as a linker in antibody-drug conjugates.

Industry: Applied in the production of advanced materials and as a probe for membrane thiol groups.

Mécanisme D'action

The mechanism of action of 4-maleimidobutyric acid involves its ability to form covalent bonds with thiol groups in proteins and peptides. This covalent modification can alter the structure and function of the target molecules, making it a valuable tool in biochemical studies . The maleimide group specifically reacts with thiol groups through a Michael addition reaction, forming stable thioether linkages .

Comparaison Avec Des Composés Similaires

6-Maleimidohexanoic Acid: Another maleimide derivative with a longer alkyl chain.

N-Maleoyl-4-aminobutyric Acid: A compound with a similar structure but different functional groups.

N-Hydroxysuccinimide Ester of 4-Maleimidobutyric Acid: An activated ester form used for more efficient conjugation reactions.

Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between flexibility and reactivity. This makes it particularly suitable for use as a spacer in bioconjugation applications .

Activité Biologique

4-Maleimidobutyric acid (4-MBA) is a bifunctional crosslinking agent widely used in bioconjugation applications due to its ability to react selectively with thiol and amine groups in biomolecules. This compound has garnered attention in various fields, including biochemistry, immunology, and drug development, owing to its unique chemical properties and biological activities.

Chemical Structure and Properties

4-MBA consists of a maleimide group that reacts with thiols and a carboxylic acid group that can form amide bonds with amines. The molecular formula is , and its structure can be represented as follows:

This configuration allows 4-MBA to participate in various chemical reactions, making it a versatile tool for protein labeling and modification.

The primary biological activity of 4-MBA is attributed to its ability to form stable thioether bonds through Michael addition reactions with thiol groups (-SH). This reaction is crucial for the selective modification of proteins, particularly those containing cysteine residues. The reaction can be summarized as follows:

The carboxylic acid moiety can also react with primary amines in the presence of coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) to form amide bonds, further enhancing its utility in bioconjugation applications .

Protein Labeling and Modification

4-MBA is extensively used for the covalent attachment of fluorescent tags, drugs, or other biomolecules to proteins. This capability allows researchers to study protein interactions, localization, and functions in various biological systems. For instance, it has been employed in the development of glycan-based conjugate vaccines by facilitating the conjugation of oligosaccharides to proteins .

Case Study: Glycan-Based Conjugate Vaccine

A notable application of 4-MBA was demonstrated in a study focusing on synthetic glycan-based conjugate vaccines. The research highlighted the use of this compound N-hydroxysuccinimide ester (GMBS) for attaching oligosaccharides to tetanus toxoid (TT). The study optimized various parameters such as temperature and pH to improve oligosaccharide loading onto proteins, showcasing the compound's effectiveness in vaccine development .

Comparison with Other Crosslinking Agents

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Maleic Anhydride | Anhydride | Precursor for various maleimide derivatives |

| N-Hydroxysuccinimide | Active Ester | Commonly used for amine coupling reactions; less selective |

| 3-(Maleimido)propionic Acid | Maleimide derivative | Similar reactivity but shorter linker length affects binding properties |

| 4-(N-Maleimidomethyl)benzoic Acid | Aromatic maleimide | Provides different steric effects due to aromaticity |

The table above illustrates how 4-MBA compares with other crosslinking agents, emphasizing its unique properties that make it suitable for specific applications .

Safety and Regulatory Considerations

While 4-MBA is a valuable reagent in biochemical research, it is classified as an irritant. Proper safety protocols should be followed when handling this compound to minimize exposure risks.

Propriétés

IUPAC Name |

4-(2,5-dioxopyrrol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPQROHLJFARLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392183 | |

| Record name | 4-Maleimidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57078-98-5 | |

| Record name | 4-Maleimidobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57078-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Maleimidobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Maleimidobutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ96MF9P4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.